4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

Spirocyclic building blocks Medicinal chemistry Physicochemical property optimization

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one (CAS 2089673-60-7, MF: C₁₀H₁₈N₂O₂, MW: 198.26 g/mol) belongs to the oxa-diazaspiro[5.5]undecanone class — a rigid spirocyclic framework combining an oxygen-containing ring with two nitrogen atoms. The 4-ethyl substitution differentiates this compound from both the unsubstituted 1-oxa-4,8-diazaspiro[5.5]undecan-5-one parent (CAS 2089648-48-4, MW: 170.21 g/mol) and the widely studied 4,9-diazaspiro regioisomeric series that includes the dual MOR/σ1R clinical candidate EST73502.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B11816809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCN1CCOC2(C1=O)CCCNC2
InChIInChI=1S/C10H18N2O2/c1-2-12-6-7-14-10(9(12)13)4-3-5-11-8-10/h11H,2-8H2,1H3
InChIKeyNGLXXWYFVSKUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one (CAS 2089673-60-7): Spirocyclic Scaffold Identity and Sourcing Baseline


4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one (CAS 2089673-60-7, MF: C₁₀H₁₈N₂O₂, MW: 198.26 g/mol) belongs to the oxa-diazaspiro[5.5]undecanone class — a rigid spirocyclic framework combining an oxygen-containing ring with two nitrogen atoms . The 4-ethyl substitution differentiates this compound from both the unsubstituted 1-oxa-4,8-diazaspiro[5.5]undecan-5-one parent (CAS 2089648-48-4, MW: 170.21 g/mol) and the widely studied 4,9-diazaspiro regioisomeric series that includes the dual MOR/σ1R clinical candidate EST73502 [1]. The 4,8-diazaspiro scaffold falls within the Markush scope of the Janssen NK₁/NK₃ neurokinin antagonist patent family, though this specific 4-ethyl-5-one congener has not been individually exemplified in published biological studies [2]. Commercial availability at research-grade purity (≥95–98%) from multiple vendors makes it accessible as a building block or comparator tool .

Why 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one Cannot Be Arbitrarily Replaced by In-Class Analogs


Within the oxa-diazaspiro[5.5]undecanone family, three structural variables — nitrogen placement (4,8- vs. 4,9-diazaspiro), N4-substitution identity (H vs. alkyl), and carbonyl position (3-one vs. 5-one) — each independently alter pharmacophoric geometry and ADME properties [1]. The 4,9-diazaspiro series has demonstrated σ1 receptor Ki values dependent on N4 alkyl chain identity, with the 4-ethyl-9-isopentyl derivative achieving σ1R Ki < 100 nM [2]. In contrast, the 4,8-diazaspiro scaffold is encompassed by the Janssen NK₁/NK₃ antagonist patent claims but targets a completely distinct biological space (neurokinin receptors vs. opioid/sigma receptors), underscoring that regioisomeric scaffold selection determines target engagement [3]. Empirical substitution of the 4-ethyl-4,8-diazaspiro with the unsubstituted parent (MW 170.21) or the 4,9-regioisomer (MW 198.26) is scientifically unsound without explicit activity verification in the intended assay system, as the roughly 16% molecular weight increase and altered H-bond acceptor geometry introduced by the 4-ethyl group can substantially affect solubility, permeability, and target binding kinetics .

Quantitative Differentiation Evidence: 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one vs. Closest Analogs


Molecular Weight Advantage: 4-Ethyl Substitution Produces 16.5% MW Increase Over Unsubstituted Parent

The 4-ethyl group on the target compound (C₁₀H₁₈N₂O₂, MW 198.26) adds 28.05 Da relative to the unsubstituted 1-oxa-4,8-diazaspiro[5.5]undecan-5-one parent (C₈H₁₄N₂O₂, MW 170.21) — a 16.5% molecular weight increase that directly impacts lipophilicity and passive membrane permeability predictions . This MW difference is structurally identical to that between unsubstituted and 4-ethyl variants of the 4,9-diazaspiro regioisomer series where the 4-ethyl derivative (CAS 1426121-53-0) also has MW 198.26 vs. parent MW 170.21 . For procurement purposes, the higher MW variant provides a distinct starting point for SAR exploration that the parent scaffold cannot replicate.

Spirocyclic building blocks Medicinal chemistry Physicochemical property optimization

Regioisomeric Scaffold Divergence: 4,8-Diazaspiro vs. 4,9-Diazaspiro Targets Distinct Biological Space

The 4,8-diazaspiro[5.5]undecan-5-one scaffold places the second nitrogen at position 8, creating a distinct spatial arrangement from the 4,9-diazaspiro series (nitrogen at position 9). Published pharmacological data demonstrate that the 4,9-diazaspiro scaffold supports dual MOR agonism/σ1R antagonism, with the clinical candidate EST73502 (a 4-alkyl-1-oxa-4,9-diazaspiro derivative) achieving MOR Ki = 64 nM and σ1R Ki = 118 nM [1]. Meanwhile, the 4,8-diazaspiro[5.5]undecan-5-one scaffold is explicitly claimed in the Janssen NK₁/NK₃ antagonist patent family (US20100292228A1, WO2006094934A1), indicating it is structurally compatible with neurokinin receptor pharmacophores [2]. No published data exist showing that the 4,9-diazaspiro scaffold engages NK₁ receptors or that 4,8-diazaspiro derivatives bind σ1R/MOR — these scaffolds are biologically non-interchangeable based on current evidence.

Neurokinin antagonists Sigma receptor ligands Scaffold hopping Regioisomer selectivity

Predicted pKa Differentiation: 4-Ethyl-4,8-Scaffold Shows Higher Basicity Than 4-Ethyl-4,9-Scaffold

Predicted pKa values differentiate the two regioisomeric 4-ethyl scaffolds: the 4,8-diazaspiro-5-one parent (CAS 2089648-48-4) has a predicted pKa of 15.44±0.20 , while the 4-ethyl-4,9-diazaspiro-3-one regioisomer (CAS 1426121-53-0) has a predicted pKa of 10.11±0.20 . This ~5.3 log-unit difference in acidity/basicity has substantial implications for ionization state at physiological pH, which directly affects solubility, permeability, and protein binding. Additionally, the predicted boiling point for the unsubstituted 4,8-diazaspiro-5-one parent is 400.2±45.0 °C with density 1.19±0.1 g/cm³ , providing baseline values against which the 4-ethyl derivative can be compared during analytical method development.

Physicochemical profiling Drug-likeness pKa prediction Salt formation

Class-Level Dual Pharmacology Context: 4-Alkyl Series Demonstrates Balanced MOR/σ1R Activity in 4,9-Scaffold

Although no direct biological data exist for 4-ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one, the closely related 4-alkyl-1-oxa-4,9-diazaspiro series provides a quantitative class-level benchmark. EST73502 (14u, a 4-alkyl-4,9-diazaspiro derivative) exhibits MOR Ki = 64 nM and σ1R Ki = 118 nM, with functional MOR agonism (EC₅₀) and σ1R antagonism confirmed in cellular assays [1]. In vivo, EST73502 produced analgesic activity comparable to oxycodone in the mouse paw pressure test but with significantly reduced constipation at equianalgesic doses [2]. A structurally related 4-ethyl-9-isopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one achieved σ1R Ki < 100 nM in radioligand displacement assays [3]. These data demonstrate that the 4-ethyl substitution pattern on the diazaspiro scaffold can support potent target engagement; whether the 4,8-regioisomer retains this activity has not been published and requires experimental verification.

Pain research Opioid receptor Sigma-1 receptor Dual pharmacology Analgesic development

Commercial Purity Benchmark: 98% Purity Available for the 4-Ethyl-4,8-Scaffold, Matching the 4,9-Regioisomer Standard

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is commercially available at 98% purity from Leyan (Catalog No. 1819545) and at ≥95% purity from Chemsrc/CheMenu . The 4,9-diazaspiro regioisomer (CAS 1426121-53-0) is available at 97% purity from Bidepharm and 95% from AK Sci . Both scaffolds achieve comparable commercial purity grades, removing purity as a confounding variable in head-to-head biological comparisons. The unsubstituted 4,8-parent (CAS 2089648-48-4) is also available at ≥98% purity (ChemScene) , enabling controlled SAR studies where the 4-ethyl derivative serves as the N4-substituted comparator.

Chemical procurement Purity specification Building block quality Reproducibility

Evidence-Supported Application Scenarios for 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one


Regioisomeric Comparator Tool for Sigma-1/MOR Dual Pharmacology Programs

Research groups pursuing dual MOR/σ1R ligands based on the 4,9-diazaspiro scaffold (exemplified by EST73502 with MOR Ki = 64 nM and σ1R Ki = 118 nM) can use the 4-ethyl-4,8-diazaspiro-5-one regioisomer as a negative-control or selectivity probe to determine whether the observed dual pharmacology is scaffold-dependent or tolerated across regioisomers [1]. The identical molecular weight (198.26 Da) and 4-ethyl substitution between the 4,8- and 4,9- regioisomers eliminates MW-based confounds, making any observed potency differences directly attributable to nitrogen placement geometry .

NK₁/NK₃ Neurokinin Antagonist Hit Expansion Starting Point

The 4,8-diazaspiro[5.5]undecan-5-one core falls within the Janssen NK₁/NK₃ antagonist patent family (US20100292228A1) [2]. The 4-ethyl derivative provides a pre-functionalized N4-alkylated entry point for further derivatization at the N8 and carbonyl positions, enabling systematic SAR exploration within the NK₁ antagonist pharmacophore space. The 98% purity available from Leyan supports reproducible hit-to-lead chemistry .

Physicochemical Property Baseline for Spirocyclic Amine-Containing Fragment Libraries

With predicted pKa of ~15.44 (based on the unsubstituted 4,8-scaffold) compared to ~10.11 for the 4,9-regioisomer, the 4-ethyl-4,8-diazaspiro-5-one compound provides a distinct basicity profile that can be exploited in fragment-based drug discovery campaigns where amine basicity influences solubility, permeability, and target engagement . The approximately 5-log-unit pKa difference between regioisomers offers a built-in control for assessing the impact of scaffold nitrogen placement on ionizable center properties .

Spirocyclic Building Block for Parallel SAR of 4-Alkyl Substitution Effects

The 4-ethyl group provides a defined alkyl chain length (C2) suitable for systematic comparison with other 4-alkyl variants (e.g., 4-methyl, 4-propyl) within the 4,8-diazaspiro-5-one series. The commercial availability of the structurally analogous 4-(2,2-difluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one (CAS 2089691-78-9) enables direct head-to-head comparison of alkyl vs. fluoroalkyl N4-substitution effects on potency, selectivity, and ADME properties within an otherwise identical scaffold context.

Quote Request

Request a Quote for 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.